5-Oxo-3,5-diphenylpentanoic acid
Description
5-Oxo-3,5-diphenylpentanoic acid is a chiral organic compound featuring a pentanoic acid backbone substituted with two phenyl groups at positions 3 and 5, and a ketone group at position 5 (C-5). Its molecular formula is C₁₇H₁₆O₃, and its structure combines aromatic and aliphatic reactivity, making it valuable in asymmetric synthesis and pharmaceutical research.
Properties
CAS No. |
5456-53-1 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-oxo-3,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H16O3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,20) |
InChI Key |
ZOKVLFUFXBUTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Oxo-3,5-diphenylpentanoic acid can be achieved through various methods. One common synthetic route involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to oxidation to yield the desired product . The reaction conditions typically involve the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Oxo-3,5-diphenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Key Properties :
- Synthesis : Prepared via Grignard reactions involving bromobenzene and sparteine-mediated asymmetric induction, yielding the (S)-enantiomer with 96% enantiomeric excess (ee) .
- Spectroscopic Data :
- Applications : Serves as a precursor for esters (e.g., methyl ester) and intermediates in bioactive molecule synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and functional group impacts among 5-oxo-pentanoic acid derivatives:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position 5) | Key Functional Groups |
|---|---|---|---|---|
| 5-Oxo-3,5-diphenylpentanoic acid | Not provided | C₁₇H₁₆O₃ | Phenyl (3,5) | Ketone, carboxylic acid |
| 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid | 109025-26-5 | C₁₄H₁₈O₄ | 4-Methoxy-3,5-dimethylphenyl | Methoxy, methyl, carboxylic acid |
| 5-(3,5-Dichlorophenyl)-5-oxopentanoic acid | 172168-00-2 | C₁₁H₁₀Cl₂O₃ | 3,5-Dichlorophenyl | Chlorine, carboxylic acid |
| 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | 85535-47-3 | C₁₀H₁₉NO₅ | Hydroxy, tert-butyl carbamate | Hydroxy, carbamate, carboxylic acid |
Electronic Effects
- This compound: Electron-rich phenyl groups enhance stability but reduce electrophilicity at the ketone. The carboxylic acid enables esterification/acylation .
- 5-(3,5-Dichlorophenyl)-5-oxopentanoic acid: Chlorine substituents increase electrophilicity at the ketone, favoring nucleophilic attacks. Potential use in agrochemicals due to halogenated aromatic systems .
- 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid: Methoxy and methyl groups donate electrons, reducing ketone reactivity. Applications in drug synthesis (e.g., NSAID analogs) .
Stereochemical Considerations
- The (S)-enantiomer of this compound is synthesized with high enantiopurity (96% ee) using chiral auxiliaries like sparteine . In contrast, analogs like 5-(3,5-dichlorophenyl)-5-oxopentanoic acid lack documented stereochemical studies, limiting their use in asymmetric catalysis .
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The diphenyl derivative’s rigid structure mimics prostaglandin intermediates, suggesting anti-inflammatory applications . The dichlorophenyl analog’s halogenated aromatic system aligns with antimicrobial agent design .
- Synthetic Utility :
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